![molecular formula C14H23NO4 B2505568 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid CAS No. 2361644-64-4](/img/structure/B2505568.png)
3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid" is a derivative of azabicycloalkane carboxylic acids, which are of significant interest in the field of medicinal chemistry due to their potential as peptidomimetics and their utility in drug discovery. These compounds are known for their constrained structures that can mimic the conformation of peptides and thus modify biological activity .
Synthesis Analysis
The synthesis of azabicycloalkane carboxylic acids and their derivatives involves several key steps, including the formation of the azabicyclo core, the introduction of carboxylic acid groups, and the protection and deprotection of functional groups. For example, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves a shortening of literature procedures, with the ability to selectively obtain cis or trans acids and the use of optical resolution methods . Similarly, the synthesis of related compounds often involves Michael addition reactions, hydrogenolysis, and protection/deprotection steps to yield the desired stereoisomers .
Molecular Structure Analysis
The molecular structure of azabicycloalkane carboxylic acids is characterized by a rigid bicyclic framework that can adopt various conformations. For instance, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was studied using NMR spectroscopy, revealing a slightly flattened chair conformation for the piperidone ring and a twist-chair form for the cyclohexanone ring . The stereochemistry of these molecules is crucial, as it can significantly impact their biological activity .
Chemical Reactions Analysis
Azabicycloalkane carboxylic acids can undergo a variety of chemical reactions, including Michael reactions, Diels-Alder reactions, and 1,3-dipolar cycloadditions, to introduce different substituents and functionalities . These reactions are often stereoselective, leading to the formation of specific stereoisomers that can be further transformed for use in drug synthesis and peptide mimetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicycloalkane carboxylic acids are influenced by their rigid structures and the presence of multiple functional groups. These compounds typically exhibit strong hydrogen bonding capabilities, as seen in the crystal structure of 3-azabicyclo[3.3.1]nonane-2,4-dione with acetic acid, where hydrogen-bonded chains are formed . The solubility, melting points, and stability of these compounds can vary depending on the substituents and stereochemistry, which in turn affects their suitability for use in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Stereochemistry of Derivatives
- Research Area : Synthesis of Stereoisomers and Conformational Analysis
- Key Findings :
- A study by Mulzer et al. (2000) reported the synthesis of all eight stereoisomers of a compound similar to the one , focusing on the stereocontrolled synthesis from readily available pyroglutamic esters (Mulzer, Schülzchen, & Bats, 2000).
- Another study by Mandal et al. (2005) discussed the efficient synthesis of diastereomers of a compound structurally similar to 3-azabicyclo[3.2.2]nonane, highlighting its use in drug discovery and structure-activity studies (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).
- Vafina et al. (2003) explored Michael reactions involving compounds related to 3-azabicyclo[3.2.2]nonane, investigating stereochemical aspects and transformations (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).
- Research Area : Drug Discovery and Dipeptide Mimetics
- Key Findings :
- Wang et al. (2001) reported on azabicyclo[ XY0 ] alkane amino acids as rigid dipeptide β-turn mimetics, useful for drug discovery. The study focuses on efficient methods to synthesize these compounds (Wang, Xiong, & Hruby, 2001).
- Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as dipeptide isosteres, derived from tartaric acid and α-amino acids. These compounds are presented as conformationally constrained dipeptide isosteres (Guarna, Guidi, Machetti, Menchi, Occhiato, Scarpi, Sisi, & Trabocchi, 1999).
- Research Area : Structural Analysis and Chemical ReactivityThese studies collectively provide a comprehensive understanding of the scientific research applications of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid, emphasizing its synthesis, structural analysis, and potential in drug discovery and as a dipeptide mimetic.
- Key Findings :
- Radchenko et al. (2009) presented the synthesis of nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic and related compounds, emphasizing the reactivity and synthetic approaches (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
- Arias-Pérez et al. (1995) conducted a structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, employing two-dimensional NMR spectroscopy to establish its conformational behavior (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(6-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIZVOBWEZSYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)
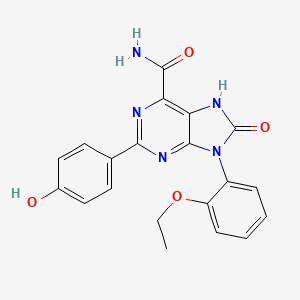
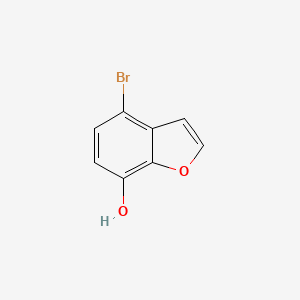
![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)
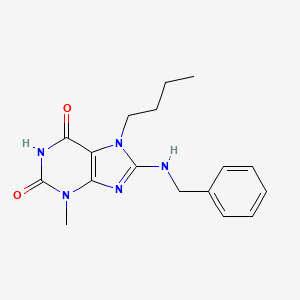
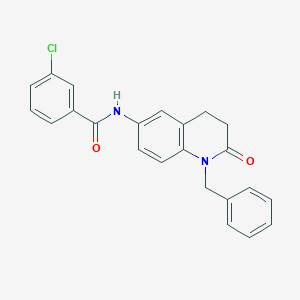

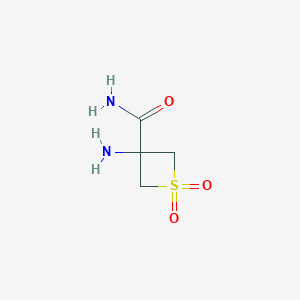
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)
![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)
![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)